molecular formula C30H23FN2O3 B2396149 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887882-37-3

3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2396149
CAS RN: 887882-37-3
M. Wt: 478.523
InChI Key: QZSYIOHOWVNLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as DPPFBC, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, studies have shown that it exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Finally, it exerts its neuroprotective effects by reducing oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal damage. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. Additionally, this compound has been shown to have good stability and solubility, making it easy to handle in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which may limit its widespread use.

Future Directions

There are several future directions for the study of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. One potential direction is to further investigate its anticancer properties and develop it as a potential cancer treatment. Another potential direction is to investigate its anti-inflammatory properties and develop it as a potential treatment for inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-bromo-2-hydroxybenzoic acid with 3-fluoroaniline to form 3-fluoro-N-(3-hydroxy-2-naphthalenyl)benzamide. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to form 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzamide. Finally, the benzamide is cyclized to form this compound.

Scientific Research Applications

3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been studied as a potential neuroprotective agent due to its ability to protect against oxidative stress-induced neuronal damage.

properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23FN2O3/c31-22-14-9-15-23(18-22)32-30(35)29-28(24-16-7-8-17-26(24)36-29)33-27(34)19-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-18,25H,19H2,(H,32,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSYIOHOWVNLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.